4-Chloroindole-3-acetic acid

Beschreibung

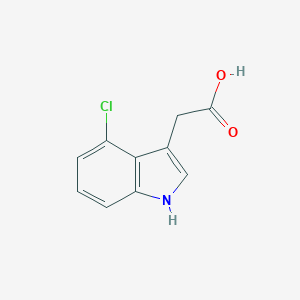

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCFBCKZRJDRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179857 | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Chloro-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2519-61-1 | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2519-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002519611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2519-61-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloroindole-3-acetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF78HU5XXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chloro-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 - 180 °C | |

| Record name | 4-Chloro-1H-indole-3-acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Occurrence of 4-Chloroindole-3-acetic Acid in Pisum sativum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent chlorinated auxin found in select species of the plant kingdom, most notably within the Fabaceae family, to which Pisum sativum (pea) belongs.[1][2][3] Its presence and physiological roles in pea have been a subject of significant research, revealing a specialized metabolic pathway and distinct developmental functions compared to its non-chlorinated counterpart, indole-3-acetic acid (IAA).[4][5] This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, quantification, and physiological significance of 4-Cl-IAA in Pisum sativum, tailored for professionals in plant science and drug development.

Biosynthesis of 4-Cl-IAA in Pisum sativum

In Pisum sativum, 4-Cl-IAA is synthesized in developing seeds through a pathway parallel to that of IAA, utilizing a chlorinated precursor.[4][6] The primary route is a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway.[5][7]

The key steps in the biosynthesis of 4-Cl-IAA are:

-

Chlorination of Tryptophan: The biosynthesis is initiated with the chlorination of tryptophan to form 4-chlorotryptophan (4-Cl-Trp).[8] While the specific halogenase enzymes responsible for this step in plants are yet to be fully characterized, it is established that chlorination occurs at the level of tryptophan and not on the final IAA molecule.[5][6]

-

Transamination: 4-chlorotryptophan is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) through the action of aminotransferases.[4][9][10] In pea, two key enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED2 (PsTAR2), have been identified to catalyze this reaction.[6]

-

Conversion to 4-Cl-IAA: Subsequently, 4-Cl-IPyA is converted to 4-Cl-IAA.[4][6]

A mutation in the PsTAR2 gene has been shown to dramatically reduce the levels of 4-Cl-IAA in maturing pea seeds, confirming the critical role of this enzyme in the biosynthetic pathway.[6][11]

Biosynthetic pathway of 4-Cl-IAA in Pisum sativum.

Quantitative Data on 4-Cl-IAA in Pisum sativum

The concentration of 4-Cl-IAA in Pisum sativum varies significantly depending on the tissue type and developmental stage. Generally, the highest levels are found in the developing seeds, where it can be the predominant auxin, surpassing the levels of IAA.[6][12][13]

Table 1: Endogenous Levels of Free 4-Cl-IAA and IAA in Pisum sativum Tissues

| Tissue | Developmental Stage | 4-Cl-IAA (ng/g fresh weight) | IAA (ng/g fresh weight) | Reference |

| Seeds | 3-8 Days After Anthesis (DAA) | Lower than IAA | Higher than 4-Cl-IAA | [12][13] |

| Seeds | "Table-ready" stage | Higher than IAA | Lower than 4-Cl-IAA | [12][13] |

| Pericarp | 3-8 DAA | Lower than seeds | Lower than seeds | [12][13] |

| Roots | 9-day-old seedlings | Higher than IAA | Lower than 4-Cl-IAA | [12][13] |

Table 2: Effect of tar2 Mutation on Auxin Levels in Maturing Pea Seeds

| Genotype | Developmental Stage | 4-Cl-IAA Content (relative to wild type) | IAA Content (relative to wild type) | Reference |

| tar2 mutant | Later stages (e.g., 20 DPA) | ~90% reduction | Relatively small effect | [6] |

Experimental Protocols

Extraction and Quantification of 4-Cl-IAA

Accurate quantification of 4-Cl-IAA requires sensitive analytical techniques due to its low endogenous concentrations and the complexity of the plant matrix.[14][15][16] Gas chromatography-mass spectrometry (GC-MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice.[12][14][17][18]

Key Methodological Steps:

-

Tissue Homogenization: Plant tissue is flash-frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue is extracted with a suitable solvent, often a mixture of isopropanol (B130326) and an aqueous buffer, or methanol.[15] To prevent degradation, extraction is performed at low temperatures and in the dark.[15]

-

Internal Standard: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-4-Cl-IAA) is added at the beginning of the extraction to allow for accurate quantification by isotope dilution.[12][13]

-

Purification: The crude extract is purified to remove interfering compounds. This typically involves solid-phase extraction (SPE) using cartridges like C18.[17]

-

Derivatization (for GC-MS): For GC-MS analysis, the carboxyl group of the auxin is often methylated using diazomethane (B1218177) to increase its volatility.[18]

-

Analysis: The purified and derivatized (if necessary) sample is then analyzed by GC-MS or UPLC-MS/MS.[12][14] Quantification is achieved by comparing the signal of the endogenous analyte to that of the internal standard.

Experimental workflow for auxin extraction and analysis.

Physiological Roles and Signaling

4-Cl-IAA is not merely a metabolic curiosity but plays a significant role in the reproductive development of Pisum sativum.

-

Fruit Development: 4-Cl-IAA, produced in the developing seeds, is transported to the pericarp (pod), where it is essential for normal pod elongation.[4][6] In contrast, IAA is less effective in promoting pod growth in deseeded pea ovaries.[19]

-

Hormonal Crosstalk: The signaling pathway of 4-Cl-IAA involves intricate crosstalk with other plant hormones, particularly ethylene (B1197577) and gibberellins (B7789140) (GA).[19] 4-Cl-IAA can modulate the expression of genes involved in ethylene biosynthesis and signaling in the pericarp.[19] It also appears to influence GA biosynthesis, which is crucial for fruit growth.[19]

Signaling role of 4-Cl-IAA in pea fruit development.

Conclusion

The natural occurrence of 4-Cl-IAA in Pisum sativum represents a fascinating example of specialized plant metabolism. Its biosynthesis via a chlorinated pathway and its potent, specific roles in fruit development highlight the functional diversification of auxin signaling. For researchers and professionals in drug development, understanding the biosynthesis and mode of action of this unique halogenated plant hormone could offer insights into novel regulatory mechanisms and potential applications. The methodologies outlined in this guide provide a framework for the accurate study of 4-Cl-IAA and other phytohormones in complex biological systems.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 19. Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 4-Chloroindole-3-acetic Acid: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found predominantly in the seeds of certain leguminous plants, particularly within the Fabaceae family. Its biosynthesis follows a pathway parallel to that of the ubiquitous auxin, indole-3-acetic acid (IAA), originating from the amino acid tryptophan. This technical guide provides an in-depth exploration of the 4-Cl-IAA biosynthesis pathway, focusing on the key enzymatic steps, intermediates, and regulatory mechanisms, with a primary focus on the model organism Pisum sativum (pea). The guide includes a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biochemical pathway and experimental workflows to facilitate a comprehensive understanding for researchers in plant science and drug development.

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a chlorinated analog of indole-3-acetic acid (IAA), the most common and well-studied auxin in plants[1]. While IAA is ubiquitous, 4-Cl-IAA has a more restricted distribution, being found in high concentrations in the developing seeds and reproductive tissues of several legume species, including pea (Pisum sativum), broad bean (Vicia faba), lentil (Lens culinaris), and others[1][2]. In these tissues, the levels of 4-Cl-IAA can significantly exceed those of IAA, suggesting a specialized physiological role[3]. 4-Cl-IAA exhibits higher activity than IAA in various bioassays and is implicated in processes such as pericarp growth and development[2][3].

The biosynthesis of 4-Cl-IAA is of significant interest as it represents a unique intersection of auxin metabolism and halogenation in plants. Understanding this pathway not only sheds light on the diversification of hormonal signaling in plants but also presents potential avenues for biotechnological applications, including the development of novel plant growth regulators. This guide synthesizes the current knowledge on the biosynthesis of this potent phytohormone.

The Biosynthetic Pathway of 4-Chloroindole-3-acetic Acid

The biosynthesis of 4-Cl-IAA in pea seeds is a tryptophan-dependent pathway that mirrors the primary IAA biosynthesis route via indole-3-pyruvic acid (IPyA)[3][4][5]. The key distinction is the chlorination of the tryptophan precursor at the 4-position of the indole (B1671886) ring. The pathway can be dissected into two major stages: the halogenation of tryptophan and the subsequent conversion of 4-chlorotryptophan to 4-Cl-IAA.

The Halogenation of Tryptophan: An Unresolved Step

The initial and arguably most critical step in the biosynthesis of 4-Cl-IAA is the chlorination of L-tryptophan (Trp) to form 4-chloro-L-tryptophan (4-Cl-Trp)[6]. Despite significant research, the enzyme responsible for this halogenation step in plants remains unidentified[6].

In contrast, flavin-dependent halogenases are well-characterized in bacteria and are known to catalyze the regioselective halogenation of tryptophan[7][8]. These bacterial enzymes utilize flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide ion to halogenate their substrates[7]. It is hypothesized that a similar enzymatic mechanism exists in plants capable of producing 4-Cl-IAA, but no homologous plant enzyme has been discovered to date[9]. The identification and characterization of this putative plant tryptophan halogenase is a key area for future research.

The Chlorinated Indole-3-Pyruvic Acid Pathway

Once 4-Cl-Trp is synthesized, it enters a pathway analogous to the IPyA pathway for IAA biosynthesis[1][2]. This chlorinated pathway involves two key enzymatic steps:

-

Transamination of 4-Chlorotryptophan: 4-Cl-Trp is converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) through a transamination reaction[1][2]. This reaction is catalyzed by tryptophan aminotransferases. In pea, two key enzymes, TRYPTOPHAN AMINOTRANSFERASE RELATED 1 (PsTAR1) and TRYPTOPHAN AMINOTRANSFERASE RELATED 2 (PsTAR2), have been identified and shown to effectively utilize both Trp and 4-Cl-Trp as substrates[2].

-

Conversion of 4-Chloroindole-3-pyruvic Acid to 4-Chloroindole-3-acetic Acid: The final step is the conversion of 4-Cl-IPyA to 4-Cl-IAA. In vitro studies have shown that 4-Cl-IPyA can be non-enzymatically converted to 4-Cl-IAA[1]. However, the in vivo conversion of IPyA to IAA is known to be enzymatic in plants like Arabidopsis, involving enzymes from the YUCCA family of flavin-dependent monooxygenases. It is plausible that a similar enzymatic mechanism exists for the conversion of 4-Cl-IPyA to 4-Cl-IAA in pea seeds, although this has not been definitively proven.

The parallel nature of the IAA and 4-Cl-IAA biosynthetic pathways in pea seeds is a notable feature, allowing for the differential production of these two auxins during seed development.

Regulation of 4-Chloroindole-3-acetic Acid Biosynthesis

The biosynthesis of 4-Cl-IAA is tightly regulated, primarily at the transcriptional level of the key aminotransferase genes, PsTAR1 and PsTAR2, during seed development in pea[2].

-

PsTAR1 is highly expressed in the early stages of seed development, a period when IAA levels are maximal[2].

-

PsTAR2 expression is significantly upregulated in the later stages of seed development, which correlates with the peak accumulation of 4-Cl-IAA[2].

This differential expression pattern suggests that PsTAR1 is primarily involved in IAA biosynthesis, while PsTAR2 plays a crucial role in the large-scale production of 4-Cl-IAA as the seed matures[2]. Studies with a tar2 mutant in pea have confirmed the critical role of PsTAR2, showing a dramatic reduction in 4-Cl-IAA levels in maturing seeds[2].

The regulatory factors controlling the temporal expression of PsTAR1 and PsTAR2 are not yet fully understood and represent an important area for further investigation. Additionally, while feedback regulation is a common mechanism in hormone biosynthesis, there is currently no direct evidence for feedback inhibition of the 4-Cl-IAA pathway by its end product.

Quantitative Data

The following tables summarize the quantitative data on the levels of 4-Cl-IAA, IAA, and the expression of key biosynthetic genes in Pisum sativum and other legumes.

Table 1: Concentrations of 4-Cl-IAA and IAA in Pea (Pisum sativum) Seeds at Different Developmental Stages.

| Days Post Anthesis (DPA) | 4-Cl-IAA (ng/g FW) | IAA (ng/g FW) | Reference |

| 7 | ~100 | ~250 | [2] |

| 12 | ~1200 | ~50 | [2] |

| 16 | ~1000 | <50 | [2] |

| 20 | ~800 | <50 | [2] |

| 24 | ~600 | <50 | [2] |

| 28 | ~400 | <50 | [2] |

Table 2: Relative Transcript Levels of PsTAR1 and PsTAR2 in Pea (Pisum sativum) Seeds.

| Days Post Anthesis (DPA) | PsTAR1 Relative Expression | PsTAR2 Relative Expression | Reference |

| 7 | High | Low | [2] |

| 16 | Low | High | [2] |

| 20 | Low | High | [2] |

| 24 | Low | High | [2] |

| 28 | Low | High | [2] |

Table 3: Levels of 4-Cl-IAA in Reproductive Tissues of Various Legume Species.

| Species | Tissue | 4-Cl-IAA (ng/g FW) | Reference |

| Vicia faba (Broad Bean) | Young Seeds | 886 | [4] |

| Vicia faba (Broad Bean) | Mature Seeds | 90 | [4] |

| Trifolium repens (White Clover) | Fruits (mainly seeds) | Very High | [4] |

| Medicago truncatula | Dry Seeds (after hydrolysis) | Present | [4] |

| Melilotus indicus | Reproductive Structures | Present | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 4-Cl-IAA biosynthesis.

Quantification of 4-Cl-IAA and IAA by UPLC-MS/MS

This protocol is adapted from methodologies described for auxin analysis in pea seeds.

1. Sample Preparation and Extraction: a. Freeze approximately 50-100 mg of plant tissue (e.g., pea seeds) in liquid nitrogen and grind to a fine powder. b. To the frozen powder, add 1 mL of ice-cold extraction buffer (e.g., isopropanol:water:acetic acid, 80:19:1, v/v/v) containing deuterated internal standards (e.g., [2H5]IAA, and an appropriate standard for 4-Cl-IAA if available). c. Incubate the mixture at 4°C for 1-4 hours with gentle shaking. d. Centrifuge at 13,000 x g for 10 minutes at 4°C. e. Collect the supernatant and transfer to a new tube. The pellet can be re-extracted for improved recovery. f. Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

2. Solid-Phase Extraction (SPE) Cleanup: a. Reconstitute the dried extract in 1 mL of 1% acetic acid. b. Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid. c. Load the reconstituted sample onto the conditioned SPE cartridge. d. Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities. e. Elute the auxins with 1 mL of 80% methanol. f. Evaporate the eluate to dryness.

3. UPLC-MS/MS Analysis: a. Reconstitute the final dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water). b. Inject an aliquot (e.g., 5-10 µL) onto a UPLC system coupled to a tandem mass spectrometer. c. UPLC Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate 4-Cl-IAA and IAA (e.g., 5-95% B over 10 minutes).

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C. d. MS/MS Conditions (Example):

- Ionization Mode: Electrospray ionization (ESI), typically in positive mode for auxins.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- IAA: e.g., m/z 176 -> 130

- [2H5]IAA: e.g., m/z 181 -> 135

- 4-Cl-IAA: e.g., m/z 210 -> 130/164

- Optimize cone voltage and collision energy for each compound. e. Quantify the endogenous auxins by comparing the peak areas of the endogenous compounds to their respective deuterated internal standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing the expression of genes like PsTAR1 and PsTAR2 in pea seeds.

1. RNA Extraction: a. Grind 50-100 mg of frozen pea seed tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, following the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis.

2. cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random primers, following the manufacturer's protocol.

3. qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing:

- SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye).

- Forward and reverse primers (10 µM each, final concentration typically 200-500 nM).

- Diluted cDNA template.

- Nuclease-free water. b. Primer Design: Design gene-specific primers for PsTAR1, PsTAR2, and a suitable reference gene (e.g., actin or ubiquitin) with a melting temperature of ~60°C and an amplicon size of 100-200 bp. c. Thermal Cycling Conditions (Example):

- Initial denaturation: 95°C for 10 minutes.

- 40 cycles of:

- Denaturation: 95°C for 15 seconds.

- Annealing/Extension: 60°C for 1 minute.

- Melt curve analysis: To verify the specificity of the amplification. d. Run the reactions in a real-time PCR cycler. e. Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Labeled-Precursor Feeding Studies

This protocol outlines a general approach for tracing the biosynthesis of 4-Cl-IAA using stable isotope-labeled precursors.

1. Preparation of Labeled Precursors: a. Obtain or synthesize stable isotope-labeled precursors, such as [13C6]L-tryptophan or [2H5]L-tryptophan. b. Prepare sterile aqueous solutions of the labeled precursors at the desired concentration.

2. In Vivo Labeling: a. For studies in pea seeds, carefully inject a small volume (e.g., 1-5 µL) of the labeled precursor solution directly into the developing seed endosperm at a specific developmental stage. b. As a control, inject an equivalent volume of sterile water into separate seeds. c. Allow the plants to continue growing for a defined period (e.g., 24-48 hours) to allow for metabolic conversion.

3. Sample Collection and Analysis: a. Harvest the injected seeds (and potentially other tissues) at the end of the incubation period. b. Immediately freeze the samples in liquid nitrogen. c. Extract and purify the auxins as described in the UPLC-MS/MS protocol (Section 5.1). d. Analyze the extracts by UPLC-MS/MS, monitoring for the mass shift corresponding to the incorporation of the stable isotope into 4-Cl-IAA and other intermediates. For example, if using [13C6]L-tryptophan, monitor for the [13C6]4-Cl-IAA mass transition.

4. Data Interpretation: a. The detection of the labeled 4-Cl-IAA confirms its biosynthesis from the supplied precursor. b. The rate of incorporation can provide insights into the metabolic flux through the pathway.

Visualizations

Biosynthesis Pathway of 4-Chloroindole-3-acetic Acid

Caption: The parallel biosynthesis pathways of 4-Cl-IAA and IAA in pea.

Experimental Workflow for Auxin Quantification

Caption: A streamlined workflow for the quantification of auxins from plant tissues.

Conclusion and Future Perspectives

The biosynthesis of 4-chloroindole-3-acetic acid in plants, particularly in pea, is a fascinating example of specialized metabolism leading to the production of a highly active phytohormone. The pathway largely mirrors that of IAA, with the key distinguishing feature being the chlorination of tryptophan. While the core enzymatic steps involving tryptophan aminotransferases are well-characterized, significant knowledge gaps remain.

The foremost challenge is the identification and characterization of the plant tryptophan halogenase. The discovery of this enzyme will be a major breakthrough, enabling a more complete understanding of the regulation and evolution of this pathway. Furthermore, a deeper investigation into the transcriptional regulation of the PsTAR genes and the potential for feedback control will provide a more comprehensive picture of how 4-Cl-IAA levels are modulated.

For researchers in drug development, the enzymes of the 4-Cl-IAA pathway could represent novel targets for the development of specific plant growth regulators. A thorough understanding of this biosynthetic route is the foundation for such endeavors. This technical guide provides a solid framework of the current knowledge and highlights the exciting avenues for future research into this unique aspect of plant hormone biology.

References

- 1. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparative Transcriptomic Analyses of Vegetable and Grain Pea (Pisum sativum L.) Seed Development [frontiersin.org]

- 3. Auxin Gradients Determine Reproductive Development in Pea ( Pisum sativum ) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

4-Chloroindole-3-acetic Acid: A Comprehensive Technical Guide on its Role as a Natural Plant Hormone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, highly potent auxin found predominantly in select species of the plant kingdom, most notably within the Fabaceae family.[1][2] Its discovery and characterization have unveiled a fascinating dimension of auxin biology, revealing a chlorinated analog of indole-3-acetic acid (IAA) with distinct physiological activities and regulatory nuances. This technical guide provides an in-depth exploration of 4-Cl-IAA, covering its biosynthesis, metabolism, transport, and signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers investigating its unique role in plant development and its potential applications.

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a chlorinated derivative of the principal plant auxin, indole-3-acetic acid (IAA).[3] First identified in immature seeds of Pisum sativum (pea), its presence has since been confirmed in a variety of other leguminous plants, including Vicia faba (broad bean) and Lens culinaris (lentil).[4][5] Functionally, 4-Cl-IAA exhibits significantly higher potency in various auxin bioassays compared to IAA, suggesting a specialized role in plant growth and development.[2][4] This heightened activity is attributed, in part, to its increased stability and reduced metabolic breakdown within the plant. It is hypothesized to play a crucial role in reproductive development, particularly in fruit and seed maturation, and has been dubbed a potential "death hormone" for its proposed role in orchestrating nutrient mobilization from the parent plant to the developing seeds, ultimately leading to senescence.[3]

Biosynthesis and Metabolism

The biosynthesis of 4-Cl-IAA largely mirrors that of IAA, diverging at the initial step of tryptophan modification.

Biosynthetic Pathway

The primary pathway for 4-Cl-IAA synthesis is the indole-3-pyruvic acid (IPyA) pathway, which runs parallel to the IAA biosynthesis pathway.[4][5][6]

-

Chlorination of Tryptophan: The process begins with the chlorination of the amino acid tryptophan at the 4-position of the indole (B1671886) ring, forming 4-chlorotryptophan (4-Cl-Trp). The specific enzyme responsible for this halogenation step in plants has not yet been fully elucidated.

-

Transamination: 4-Cl-Trp is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases.

-

Decarboxylation: Subsequently, 4-Cl-IPyA is decarboxylated to form 4-chloroindole-3-acetaldehyde.

-

Oxidation: Finally, 4-chloroindole-3-acetaldehyde is oxidized to produce the active hormone, 4-chloroindole-3-acetic acid.

Metabolism and Conjugation

Similar to IAA, the cellular concentration of 4-Cl-IAA is tightly regulated through metabolic inactivation and conjugation. 4-Cl-IAA can be conjugated to amino acids and sugars, forming storage or transport forms that can be hydrolyzed back to the active form when needed.

Physiological Effects and Quantitative Data

4-Cl-IAA exhibits a range of physiological effects, often with greater potency than IAA. Its concentration varies significantly across different plant tissues and developmental stages.

Physiological Roles

-

Stimulation of Growth: 4-Cl-IAA is a potent stimulator of cell elongation and division, as demonstrated in classic auxin bioassays such as the Avena coleoptile elongation test.[7][8][9][10]

-

Fruit and Seed Development: It plays a critical role in the development of fruits and seeds, particularly in leguminous species.[1][3]

-

Senescence and Nutrient Mobilization: It is implicated in the senescence of the parent plant, facilitating the transfer of nutrients to the developing seeds.[3]

Quantitative Data

The concentration of 4-Cl-IAA is often highest in reproductive tissues.

| Plant Species | Tissue | Developmental Stage | 4-Cl-IAA Concentration (ng/g fresh weight) | Reference |

| Pisum sativum | Seeds | 3-8 days after anthesis | 100 - 1000+ | [3] |

| Pisum sativum | Pericarp | 3-8 days after anthesis | 10 - 100 | [3] |

| Pisum sativum | Roots | 9-day-old seedlings | ~50 | [3] |

| Vicia faba | Seeds | Immature | High levels reported | [4] |

Table 1: Concentration of 4-Cl-IAA in various plant tissues.

| Assay | Auxin | Concentration Range (M) | Response |

| Avena Coleoptile Elongation | IAA | 10-8 - 10-5 | Log-linear increase in elongation |

| Avena Coleoptile Elongation | 4-Cl-IAA | 10-9 - 10-6 | Log-linear increase, with higher potency than IAA |

| Maize Coleoptile Elongation | IAA | 10-7 - 10-5 | Stimulation of elongation |

| Maize Coleoptile Elongation | 4-Cl-IAA | 10-8 - 10-6 | Stronger stimulation of elongation than IAA |

Table 2: Comparative dose-response of IAA and 4-Cl-IAA in coleoptile elongation assays.[2][7][8][9][10]

Transport

Like IAA, 4-Cl-IAA is transported throughout the plant via both long-distance vascular transport and short-distance cell-to-cell polar transport.

Polar Auxin Transport

Polar auxin transport is a carrier-mediated process responsible for the directional flow of auxin, establishing concentration gradients that are crucial for various developmental processes. This process involves auxin influx and efflux carriers. While the specific transport dynamics of 4-Cl-IAA are still under investigation, it is believed to utilize the same transport machinery as IAA.

Signaling Pathway

The perception and transduction of the 4-Cl-IAA signal are mediated by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[11][12]

Receptor Binding and Signal Transduction

-

Co-receptor Complex Formation: In the presence of 4-Cl-IAA, the TIR1/AFB receptor binds to an Aux/IAA transcriptional repressor protein. This binding event forms a ternary co-receptor complex.

-

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.

-

Gene Expression: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome. The degradation of the repressor relieves the repression of Auxin Response Factors (ARFs).

-

Transcriptional Regulation: ARFs are then free to bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription and initiating downstream physiological responses.

It is suggested that the chlorine atom at the 4-position of the indole ring may alter the binding affinity of 4-Cl-IAA to the TIR1/AFB-Aux/IAA co-receptor complex, potentially contributing to its higher biological activity.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4-Cl-IAA.

Extraction and Quantification of 4-Cl-IAA from Plant Tissues by LC-MS

This protocol is adapted from established methods for auxin extraction.

Materials:

-

Plant tissue (e.g., pea seeds, pericarps)

-

Liquid nitrogen

-

Extraction buffer: 80% (v/v) methanol (B129727) with 1% (v/v) acetic acid and an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol, BHT)

-

Internal standard (e.g., 13C6-4-Cl-IAA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS system

Procedure:

-

Sample Collection and Freezing: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

-

Extraction:

-

Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube.

-

Add a known amount of the internal standard.

-

Add 1 mL of ice-cold extraction buffer.

-

Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

-

-

Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the auxins with methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Use a suitable C18 column for separation.

-

Employ a gradient elution program with solvents such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Detect and quantify 4-Cl-IAA and the internal standard using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the growth-promoting activity of auxins.

Materials:

-

Oat seeds (Avena sativa)

-

Vermiculite or filter paper

-

Incubation buffer (e.g., 10 mM potassium phosphate, pH 6.0, with 2% sucrose)

-

4-Cl-IAA stock solution

-

Ruler or digital caliper

Procedure:

-

Seed Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Coleoptile Sectioning: Under dim green light, excise the apical 3-4 mm of the coleoptiles to remove the endogenous auxin source. Then, cut a sub-apical section of a defined length (e.g., 10 mm).

-

Incubation:

-

Float the coleoptile sections in the incubation buffer for a pre-incubation period of 1-2 hours to deplete endogenous auxins.

-

Prepare a series of dilutions of 4-Cl-IAA in the incubation buffer.

-

Transfer the coleoptile sections to the different 4-Cl-IAA solutions.

-

-

Measurement: Incubate the sections in the dark for 18-24 hours. Measure the final length of the coleoptile sections.

-

Data Analysis: Calculate the elongation (final length - initial length) for each concentration and plot a dose-response curve.

In Vitro TIR1/AFB Receptor Binding Assay using Surface Plasmon Resonance (SPR)

This protocol provides a framework for quantifying the binding affinity of 4-Cl-IAA to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant purified TIR1/AFB and Aux/IAA proteins

-

4-Cl-IAA

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Protein Preparation: Express and purify recombinant TIR1/AFB and Aux/IAA proteins. One of the proteins (e.g., TIR1/AFB) will be the ligand, and the other (Aux/IAA) will be the analyte, or vice versa.

-

Ligand Immobilization: Covalently immobilize the ligand onto the sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis:

-

Prepare a series of solutions containing a fixed concentration of the analyte protein and varying concentrations of 4-Cl-IAA in the running buffer.

-

Inject these solutions over the sensor chip surface.

-

The binding of the analyte to the immobilized ligand in the presence of 4-Cl-IAA will cause a change in the refractive index, which is measured in real-time as a response unit (RU).

-

-

Data Analysis:

-

Generate sensorgrams for each concentration of 4-Cl-IAA.

-

Fit the binding data to a suitable binding model (e.g., steady-state affinity or kinetic analysis) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

-

| Receptor Complex | Ligand | Kd (nM) | Reference |

| TIR1-IAA7 | IAA | 17.81 ± 7.81 | [13] |

| AFB5-IAA7 | IAA | 51.32 ± 12.65 | [13] |

| AFB5-IAA7 | Picloram (synthetic auxin) | 54.90 ± 3.84 | [13] |

| TIR1-IAA7 | 4-Cl-IAA | High affinity suggested | [11][12][14] |

Conclusion and Future Directions

4-Chloroindole-3-acetic acid represents a significant, naturally occurring variation of the canonical auxin, IAA. Its heightened potency and specific roles, particularly in reproductive development, underscore the complexity and diversity of auxin signaling in plants. The experimental protocols and data presented in this guide provide a solid foundation for further research into this fascinating plant hormone.

Future research should focus on several key areas:

-

Identification of the Chlorinating Enzyme: The enzyme responsible for the initial chlorination of tryptophan remains to be identified in plants.

-

Elucidation of Specific Transport Mechanisms: A more detailed understanding of the transport dynamics of 4-Cl-IAA is needed.

-

Quantitative Binding Affinity Studies: Precise determination of the binding affinities of 4-Cl-IAA to various TIR1/AFB-Aux/IAA co-receptor combinations will provide crucial insights into its mode of action.

-

Exploration of Pharmacological Potential: The unique properties of 4-Cl-IAA may offer opportunities for the development of novel plant growth regulators or herbicides.

By continuing to explore the biology of 4-Cl-IAA, researchers can gain a deeper appreciation for the intricate ways in which plants utilize hormonal signals to regulate their growth and development, with potential applications in agriculture and biotechnology.

References

- 1. scispace.com [scispace.com]

- 2. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. opendata.uni-halle.de [opendata.uni-halle.de]

The Core Mechanism of Chlorinated Auxins in Plant Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated auxins, both naturally occurring and synthetic, represent a significant class of plant growth regulators with profound impacts on plant development. This technical guide provides an in-depth exploration of their mechanism of action, focusing on the molecular interactions that underpin their potent physiological effects. We delve into the core signaling pathway, detailing the roles of the TIR1/AFB co-receptor complex, Aux/IAA transcriptional repressors, and Auxin Response Factors (ARFs). Furthermore, this guide presents a comparative analysis of the binding affinities, transport, and metabolism of prominent chlorinated auxins, including the natural auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) and the synthetic auxins 2,4-D, dicamba (B1670444), and picloram. Detailed experimental protocols for key assays and quantitative data are provided to facilitate further research and application in drug development and agricultural sciences.

Introduction to Chlorinated Auxins

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation.[1] The primary and most abundant natural auxin is indole-3-acetic acid (IAA). Chlorinated auxins are derivatives of IAA or other chemical scaffolds that contain one or more chlorine atoms. This chlorination can dramatically alter the molecule's stability, receptor binding affinity, and metabolic fate, often resulting in enhanced biological activity.

Naturally occurring chlorinated auxins, such as 4-chloroindole-3-acetic acid (4-Cl-IAA), have been identified in several plant species, particularly within the Fabaceae family.[2][3] 4-Cl-IAA is recognized for its high potency, often exceeding that of IAA in various bioassays.[2][4]

Synthetic chlorinated auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), dicamba, and picloram, are widely utilized in agriculture as selective herbicides for broadleaf weed control.[5][6][7] Their mechanism of action relies on mimicking natural auxins, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[5][6][7]

The Core Signaling Pathway

The perception and initial transduction of the auxin signal are mediated by a sophisticated protein complex. This pathway is the primary target of both natural and synthetic auxins.

The central components of this pathway are:

-

TIR1/AFB F-box proteins: These are the auxin receptors. In Arabidopsis thaliana, this family consists of TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and five other AUXIN SIGNALING F-BOX (AFB) proteins.

-

Aux/IAA proteins: These are transcriptional repressors that bind to and inhibit the activity of ARF transcription factors in the absence of auxin.

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes, thereby regulating their expression.

The binding of an auxin molecule to the TIR1/AFB protein acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and an Aux/IAA repressor.[8] This enhanced interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the transcription of auxin-responsive genes, which in turn leads to various physiological responses.

References

- 1. path.ox.ac.uk [path.ox.ac.uk]

- 2. Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 5. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]

- 6. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Facets of a Halogenated Auxin: An In-depth Technical Guide to 4-Chloroindole-3-acetic Acid (4-Cl-IAA) in Seed Development and Plant Senescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring halogenated auxin, plays a pivotal and distinct role in plant life cycles, particularly within the Fabaceae family. Unlike its canonical counterpart, indole-3-acetic acid (IAA), 4-Cl-IAA acts as a potent signaling molecule, primarily originating from the developing seeds, to orchestrate fruit development. Emerging, though less substantiated, evidence also points towards its potential involvement as a "death hormone" in the regulation of whole-plant senescence, a phenomenon known as monocarpic senescence. This technical guide provides a comprehensive overview of the current understanding of 4-Cl-IAA's function, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

The Role of 4-Cl-IAA in Seed and Fruit Development

In select legume species, most notably the garden pea (Pisum sativum), 4-Cl-IAA is a critical determinant of successful fruit development. It functions as a seed-derived signal that promotes the growth of the surrounding maternal tissue, the pericarp (pod). This is a role that IAA, the ubiquitous auxin, is unable to fulfill.[1][2]

The primary functions of 4-Cl-IAA in this context are:

-

Stimulation of Pericarp Growth: Application of 4-Cl-IAA to deseeded pea ovaries can mimic the presence of seeds, stimulating pericarp growth and preventing premature senescence and abscission of the fruit.[2][3]

-

Modulation of Hormonal Crosstalk: The growth-promoting effects of 4-Cl-IAA are largely mediated through its interaction with other key phytohormone pathways:

-

Gibberellin (GA) Biosynthesis: 4-Cl-IAA stimulates the expression of GA biosynthesis genes, such as PsGA3ox1, in the pericarp, leading to increased levels of bioactive GAs which are essential for cell division and expansion.[4]

-

Ethylene (B1197577) Response: 4-Cl-IAA minimizes the growth-inhibitory effects of ethylene. While both 4-Cl-IAA and IAA can induce ethylene production, only 4-Cl-IAA can suppress the expression of certain ethylene biosynthesis genes and modulate the expression of ethylene receptor and signaling genes in the pericarp, thereby reducing the tissue's sensitivity to ethylene.[3][5]

-

Biosynthesis of 4-Cl-IAA

4-Cl-IAA is synthesized in developing seeds through a pathway that runs parallel to that of IAA, originating from the amino acid tryptophan. The key distinguishing step is the chlorination of tryptophan to form 4-chlorotryptophan (4-Cl-Trp).[6]

The proposed biosynthetic pathway is as follows:

-

Chlorination: Tryptophan is chlorinated to 4-Cl-Trp by an as-yet uncharacterized halogenase.

-

Transamination: 4-Cl-Trp is converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases, primarily PsTAR1 and PsTAR2 in pea.[6]

-

Decarboxylation: 4-Cl-IPyA is then likely converted to 4-Cl-IAA, although the specific enzymes for this final step are still under investigation.

References

- 1. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.uchicago.edu [journals.uchicago.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloroindole-3-acetic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, chlorinated analog of the principal plant hormone indole-3-acetic acid (IAA). First isolated from the seeds of legumes, this potent auxin plays a significant role in plant growth and development, exhibiting higher activity in various bioassays compared to its non-halogenated counterpart. Beyond its physiological role in plants, 4-Cl-IAA has garnered interest for its herbicidal properties and potential applications in agricultural biotechnology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological activities, and mechanism of action of 4-Chloroindole-3-acetic acid, with a focus on its relevance to researchers in the life sciences.

Chemical Structure and Identification

4-Chloroindole-3-acetic acid is characterized by an indole (B1671886) ring system substituted with a chlorine atom at the 4-position and an acetic acid group at the 3-position.

| Identifier | Value |

| IUPAC Name | 2-(4-chloro-1H-indol-3-yl)acetic acid[1] |

| CAS Number | 2519-61-1[1][2] |

| Molecular Formula | C₁₀H₈ClNO₂[1][2] |

| SMILES | O=C(O)CC1=CNC2=C1C=CC=C2Cl |

| InChI | InChI=1S/C10H8ClNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14)[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Cl-IAA is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 209.63 g/mol | [2] |

| Melting Point | 188 °C | [3] |

| Boiling Point | 445.6 °C at 760 mmHg (predicted) | |

| Appearance | Cream-colored powder or crystals | [4] |

| Solubility | DMSO: 100 mg/mL (477.03 mM) Ethanol: Soluble Water: Low solubility | [5] |

| Storage | Store at -20°C, protect from light | [1] |

Synthesis and Biosynthesis

Chemical Synthesis

A detailed experimental protocol for the chemical synthesis of 4-Chloroindole-3-acetic acid has been described, starting from 2-chloro-6-nitrotoluene (B1664060). The multi-step synthesis involves the formation of key intermediates, including 4-chloroindole (B13527).

Experimental Protocol: Synthesis of 4-Chloroindole-3-acetic acid

This protocol is a summarized version of the synthesis described by Katayama (2000).

-

Preparation of 4-Chloroindole: The synthesis begins with the conversion of 2-chloro-6-nitrotoluene to 4-chloroindole through a series of reactions that are not detailed in the provided search results.

-

Reaction of 4-Chloroindole with Glyoxylic Acid: 4-chloroindole is reacted with glyoxylic acid in the presence of a base (e.g., potassium hydroxide) in a suitable solvent.

-

Workup and Purification: The reaction mixture is then acidified to precipitate the crude 4-Chloroindole-3-acetic acid. The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system to yield the final product.

Biosynthesis

In plants, 4-Cl-IAA is synthesized via a chlorinated version of the indole-3-pyruvic acid (IPyA) pathway.[6][7][8] This pathway is considered the main route for auxin biosynthesis in plants like pea (Pisum sativum).[7][8]

The key steps in the biosynthesis are:

-

Chlorination of Tryptophan: The pathway begins with the chlorination of the amino acid tryptophan to form 4-chlorotryptophan.

-

Conversion to 4-chloroindole-3-pyruvic acid: 4-chlorotryptophan is then converted to 4-chloroindole-3-pyruvic acid.

-

Formation of 4-Cl-IAA: Finally, 4-chloroindole-3-pyruvic acid is converted to 4-Chloroindole-3-acetic acid.

References

- 1. abmole.com [abmole.com]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cl-IAA – Finally, A New Product To Control The Weeds – The Wisdom Of Mr Art C Drysdale – 2017 06 18 – Pesticide Truths [pesticidetruths.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 4-Chloroindole-3-acetic acid from 2-chloro-6-nitrotoluene

Application Notes: Synthesis of 4-Chloroindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a potent, naturally occurring plant hormone belonging to the auxin class. It is a chlorinated analog of the ubiquitous indole-3-acetic acid (IAA) and is found predominantly in the reproductive structures, such as seeds, of various legume species. Research has demonstrated that 4-Cl-IAA exhibits significantly higher biological activity in certain bioassays compared to IAA, making it a molecule of interest for agricultural applications and for studying auxin signaling pathways. Its functions include promoting cell elongation, adventitious root formation, and influencing fruit development. In some contexts, it has been hypothesized to act as a "death hormone," triggering senescence in the parent plant to mobilize nutrients to the seeds.

The synthetic route detailed herein provides a reliable method for the laboratory-scale production of 4-Chloroindole-3-acetic acid starting from the commercially available precursor, 2-chloro-6-nitrotoluene (B1664060). This multi-step synthesis utilizes the Leimgruber-Batcho indole (B1671886) synthesis, a versatile and high-yielding method for constructing the indole core, followed by C3-position functionalization to introduce the acetic acid side chain.

Chemical Pathway Overview

The synthesis proceeds in four main stages:

-

Enamine Formation: 2-chloro-6-nitrotoluene is condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form the key intermediate, (E)-2-Chloro-β-dimethylamino-6-nitrostyrene.

-

Reductive Cyclization: The nitro-enamine intermediate undergoes reductive cyclization to form the 4-chloroindole (B13527) core. This is the crucial step of the Leimgruber-Batcho synthesis.

-

Esterification: The 4-chloroindole is alkylated at the C3 position using ethyl diazoacetate in the presence of a copper catalyst to yield ethyl 4-chloroindole-3-acetate.

-

Saponification: The ethyl ester is hydrolyzed under basic conditions to afford the final product, 4-Chloroindole-3-acetic acid.

This pathway is efficient and provides good overall yields, making it suitable for producing material for research and development purposes.

Experimental Protocols

Step 1: Synthesis of (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (Intermediate 3)

Methodology:

-

To a solution of 2-chloro-6-nitrotoluene (296.1 g, 1.72 mol) in 1.5 L of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (267.3 g, 2.24 mol).

-

Heat the mixture at 120°C for 8 hours with stirring.

-

After cooling to room temperature, pour the reaction mixture into 5 L of ice water.

-

Collect the resulting reddish-brown precipitate by filtration.

-

Wash the precipitate thoroughly with water.

-

Dry the solid under vacuum to yield (E)-2-Chloro-β-dimethylamino-6-nitrostyrene.

Step 2: Synthesis of 4-Chloroindole (Intermediate 4)

Methodology (General Leimgruber-Batcho Protocol): Note: This specific reduction was not detailed in the primary source. This is a general, effective protocol for this type of transformation.

-

Dissolve the (E)-2-Chloro-β-dimethylamino-6-nitrostyrene (e.g., 50.0 g, 0.22 mol) in a suitable solvent such as ethyl acetate (B1210297) or methanol (B129727) (500 mL) in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (approximately 1-2 mol % Pd, e.g., 2.5 g).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-12 hours). Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-chloroindole.

-

Purify the crude product by silica (B1680970) gel column chromatography or recrystallization if necessary.

Step 3: Synthesis of Ethyl 4-chloroindole-3-acetate (Intermediate 5)

Methodology:

-

Heat a mixture of 4-chloroindole (30.3 g, 0.2 mol) and copper powder (3.0 g) to 160°C.

-

To this heated mixture, add ethyl diazoacetate (25.1 g, 0.22 mol) dropwise over a period of 1 hour while maintaining the temperature at 160°C.

-

After the addition is complete, continue heating at 160°C for an additional 30 minutes.

-

Cool the reaction mixture to room temperature.

-

Dissolve the residue in diethyl ether and filter to remove the copper powder.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate) to yield ethyl 4-chloroindole-3-acetate as a brown oil.

Step 4: Synthesis of 4-Chloroindole-3-acetic acid (Final Product 1)

Methodology:

-

Dissolve ethyl 4-chloroindole-3-acetate (38.0 g, 0.16 mol) in 150 mL of ethanol (B145695).

-

Add a solution of potassium hydroxide (B78521) (17.9 g, 0.32 mol) in 150 mL of water to the ethanol solution.

-

Reflux the mixture for 1 hour.

-

After cooling, remove the ethanol by evaporation under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 by adding 1 M hydrochloric acid (HCl).

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude solid from an n-hexane/ethyl acetate mixture to obtain pure 4-Chloroindole-3-acetic acid as pale brown needles.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

| Step | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |

| 1 | 2-Chloro-6-nitrotoluene | (E)-2-Chloro-β-dimethylamino-6-nitrostyrene | DMFDMA, DMF | 95.0 | 92-93 |

| 2 | (E)-2-Chloro-β-dimethylamino-6-nitrostyrene | 4-Chloroindole | H₂, 10% Pd/C | ~85 (Typical) | 68-70 |

| 3 | 4-Chloroindole | Ethyl 4-chloroindole-3-acetate | Ethyl diazoacetate, Cu | 74.3 | Oil |

| 4 | Ethyl 4-chloroindole-3-acetate | 4-Chloroindole-3-acetic acid | KOH, EtOH/H₂O | 90.2 | 159-160 |

Table 2: Analytical Data for 4-Chloroindole-3-acetic acid

| Analysis Type | Data |

| ¹H-NMR (CDCl₃, δ ppm) | 3.82 (2H, d, J=0.6 Hz), 7.04 (1H, dd, J=7.7, 0.9 Hz), 7.11 (1H, t, J=7.9 Hz), 7.28 (1H, d, J=2.4 Hz), 7.30 (1H, d, J=8.1 Hz), 8.35 (1H, broad s) |

| IR (KBr, νₘₐₓ cm⁻¹) | 3400, 3000-2500, 1700, 1565, 1455, 1425, 1410, 1335, 1280, 1225, 1090, 930, 765, 735 |

| MS (m/z, relative intensity %) | 211 (M⁺+2, 11), 209 (M⁺, 33), 166 (33), 164 (100), 129 (10), 128 (8), 102 (7), 101 (7) |

| Elemental Analysis | Calculated for C₁₀H₈ClNO₂: C, 57.29%; H, 3.85%; N, 6.68%. Found: C, 57.31%; H, 3.81%; N, 6.65% |

Note: All experimental and analytical data are derived from Katayama, M. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815, unless otherwise specified.

Diagrams

Caption: Synthetic pathway for 4-Chloroindole-3-acetic acid.

Application Notes and Protocols for 4-Chloroindole-3-acetic acid (4-Cl-IAA) in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring, halogenated plant hormone belonging to the auxin family.[1][2] It is predominantly found in the seeds and other parts of plants from the Vicieae tribe of the Fabaceae family, such as peas (Pisum sativum) and lentils.[1][2][3][4][5] As a potent plant growth regulator, 4-Cl-IAA is involved in various physiological processes, including fruit and seed development.[6][7]

In plant tissue culture, 4-Cl-IAA serves as a powerful synthetic auxin. Its applications stem from its high biological activity, which in some bioassays, exceeds that of the more common auxin, Indole-3-acetic acid (IAA).[4][8] Its primary uses in vitro include:

-

Callus Induction: 4-Cl-IAA can effectively stimulate cell division and proliferation to induce the formation of callus, an undifferentiated mass of cells, from explant tissues.[1]

-

Adventitious Rooting: It strongly promotes the formation of adventitious roots from cuttings and in vitro-derived shoots, a critical step in micropropagation.[8] Studies have shown that ester forms of 4-Cl-IAA are particularly effective for root induction.[8]

-

Somatic Embryogenesis: Like other potent auxins, 4-Cl-IAA is a candidate for initiating somatic embryogenesis, the process where somatic cells develop into embryo-like structures that can regenerate into whole plants.[9][10][11]

-

Regulation of Development: It plays a role in modulating developmental processes, such as stimulating pericarp growth in peas, mimicking the presence of seeds.[6]

The mechanism of action for 4-Cl-IAA is thought to involve the induction of ethylene (B1197577) production in plant tissues, leading to various growth responses.[12] Its stability and high potency make it a valuable tool for researchers aiming to control and manipulate plant growth and development in a laboratory setting.

Data Presentation: Auxin Concentrations in Plant Tissue Culture

The following tables summarize typical working concentrations for 4-Cl-IAA and other common auxins for various applications in plant tissue culture. Concentrations can be species and explant-dependent, requiring optimization.

Table 1: Representative Concentrations for Callus Induction

| Plant Growth Regulator | Concentration Range | Plant Species / Explant | Notes | Reference(s) |

| 4-Cl-IAA | 0.1 mg/mL | Tobacco | Induces callus growth. Note: This is a very high concentration and may be a typo in the source. Typical auxin use is in µM or low mg/L range. Researchers should start with much lower concentrations. | [1] |

| 2,4-D | 0.5 - 3.0 mg/L | Brassica juncea | Potent auxin for callus induction in many species. | [13] |

| 2,4-D | 3.0 mg/L | Dendrocalamus hamiltonii | Optimal concentration for inducing compact, granular calli from shoot tips. | [14] |

| NAA | 1.5 mg/L | Gloriosa superba | Used in combination with a cytokinin (0.5 mg/L Kinetin) for embryogenic callus. | [15] |

| NAA | 1.5 mg/L | Phyla nodiflora | Optimal for inducing green, compact callus from stem explants. | [16] |

Table 2: Representative Concentrations for Root Induction

| Plant Growth Regulator | Concentration Range | Plant Species / Explant | Notes | Reference(s) |

| 4-Cl-IAA Esters | Concentration-dependent | Serissa japonica | Ethyl and allyl esters showed rooting activity ~3x higher than IBA. | [8] |

| IBA | 3.0 mg/L | Dendrocalamus hamiltonii | Optimal concentration for inducing stout roots on 1/2 MS medium. | [14] |

| IBA | 1.0 mg/L | Phyla nodiflora | Used on half-strength MS medium for successful rooting of regenerated shoots. | [16] |

| IAA or IBA | 0.1 - 3.0 mg/L | Phyla nodiflora | Tested range for in vitro rooting of regenerated plantlets. | [16] |

Table 3: Concentrations for Other Developmental Applications

| Plant Growth Regulator | Concentration Range | Application | Notes | Reference(s) |

| 4-Cl-IAA | 1 - 100 µM | Pea (Pisum sativum) Pericarp Growth | Stimulates deseeded pericarp growth, mimicking the effect of seeds. | [6] |

| 4-Cl-IAA | 1 µM | Wheat (Triticum aestivum) | Reduces heat stress-induced grain loss. | [1] |

Experimental Protocols

Protocol 1: Preparation of 4-Cl-IAA Stock Solution

This protocol outlines the preparation of a 1 mg/mL stock solution, a common starting point for preparing tissue culture media.

Materials:

-

4-Chloroindole-3-acetic acid (MW: 209.6 g/mol )

-

Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or Ethanol[1]

-

Sterile, double-processed water

-

Sterile volumetric flask (e.g., 50 mL or 100 mL)

-

Sterile magnetic stir bar and stir plate

-

Sterile 0.22 µm syringe filter and sterile syringe

-

Sterile storage bottles (amber glass or covered in foil)

Procedure:

-

Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 50 mg of 4-Cl-IAA powder and place it into a sterile 50 mL volumetric flask.

-

Dissolving: Add 1-2 mL of your chosen solvent (e.g., Ethanol) to the flask. Gently swirl the flask until the powder is completely dissolved.[17]

-

Diluting: Once dissolved, slowly add sterile, double-processed water to bring the volume up to the 50 mL mark. Use a magnetic stir bar to ensure the solution remains mixed while adding water to prevent precipitation.[17]

-

Sterilization: Remove the stir bar and sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected storage bottle. Auxins are light-sensitive.

-

Storage: Label the bottle with the name (4-Cl-IAA), concentration (1 mg/mL), preparation date, and your initials. Store the stock solution at -20°C for long-term storage or at 2-8°C for short-term use.

Calculating Final Concentration: Use the following formula to determine the volume of stock solution needed for your media: Volume of Stock (mL) = (Desired Final Concentration (mg/L) x Total Media Volume (L)) / Stock Concentration (mg/L)

Example: To make 1 L of media with a final concentration of 2.0 mg/L of 4-Cl-IAA from a 1000 mg/L (1 mg/mL) stock: Volume of Stock = (2.0 mg/L * 1 L) / 1000 mg/L = 0.002 L = 2.0 mL

Protocol 2: Callus Induction from Leaf Explants

This protocol is a general guideline for inducing callus using 4-Cl-IAA. It should be optimized for the specific plant species.

Materials:

-

Young, healthy leaves from the source plant

-

70% (v/v) Ethanol (B145695)

-

Commercial bleach solution (e.g., 10-20% v/v, containing sodium hypochlorite) with a few drops of Tween-20

-

Sterile distilled water

-

Sterile petri dishes, scalpels, and forceps

-

Callus Induction Medium (CIM):

-

Murashige and Skoog (MS) basal medium with vitamins

-

30 g/L Sucrose

-

4-Cl-IAA at an optimized concentration (start with a range of 0.1 - 5.0 mg/L)

-

A cytokinin like Benzyladenine (BA) or Kinetin (Kin) may be required (e.g., 0.1 - 1.0 mg/L)

-

Gelling agent (e.g., 8 g/L Agar)

-

Adjust pH to 5.8 before autoclaving

-

Procedure:

-

Explant Sterilization:

-

Wash leaves under running tap water.

-

In a laminar flow hood, immerse leaves in 70% ethanol for 30-60 seconds.

-

Transfer to the bleach solution and agitate for 10-15 minutes.

-

Rinse the leaves 3-4 times with sterile distilled water to remove all traces of bleach.

-

-

Explant Preparation: Place the sterile leaves in a sterile petri dish. Use a sterile scalpel to cut the leaves into small sections (explants), approximately 1 cm².

-

Inoculation: Aseptically transfer the leaf explants onto the prepared CIM in petri dishes. Ensure the abaxial (lower) side of the leaf is in contact with the medium.

-

Incubation: Seal the petri dishes with paraffin (B1166041) film. Incubate in the dark at 25 ± 2°C. Darkness often promotes the formation of undifferentiated callus.

-

Observation and Subculture:

-

Observe the explants weekly for signs of callus formation, typically starting from the cut edges.

-

Subculture the proliferating callus onto fresh CIM every 3-4 weeks to provide fresh nutrients and avoid the buildup of inhibitory substances.

-

Visualizations: Workflows and Pathways

References

- 1. caymanchem.com [caymanchem.com]

- 2. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. researchgate.net [researchgate.net]

- 9. plantcelltechnology.com [plantcelltechnology.com]

- 10. Regulation of cell reprogramming by auxin during somatic embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]